molecular formula C19H20ClNO5 B11233970 N-[2-(4-chlorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(4-chlorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11233970
M. Wt: 377.8 g/mol
InChI Key: BKBLWKHCEZFBEJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a benzodioxepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxepine core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Medicine: Potential therapeutic applications could include the development of new drugs or treatments.

    Industry: The compound could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share a similar phenoxy group and have been studied for their pharmacological activities.

    Benzodioxepine derivatives: Compounds with a benzodioxepine core structure are of interest due to their unique chemical properties.

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the combination of its functional groups and core structure, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H20ClNO5

Molecular Weight

377.8 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C19H20ClNO5/c1-23-16-12-18-17(25-8-2-9-26-18)11-15(16)19(22)21-7-10-24-14-5-3-13(20)4-6-14/h3-6,11-12H,2,7-10H2,1H3,(H,21,22)

InChI Key

BKBLWKHCEZFBEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NCCOC3=CC=C(C=C3)Cl)OCCCO2

Origin of Product

United States

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